8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
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Overview
Description
MMV396704 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a novel compound with unique properties that make it suitable for use in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV396704 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions for MMV396704 can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of MMV396704 may involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MMV396704 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving MMV396704 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of MMV396704 depend on the specific reagents and conditions used.
Scientific Research Applications
MMV396704 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: MMV396704 is used as a building block for synthesizing other complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: MMV396704 is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as catalysis and material synthesis
Mechanism of Action
The mechanism of action of MMV396704 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various cellular processes. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s mode of action and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
MMV396704 is part of a class of compounds with similar structures and properties. Some of the similar compounds include:
- MMV390048
- MMV390049
- MMV390050
Uniqueness
What sets MMV396704 apart from other similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a promising candidate for further research and development in various scientific fields .
Biological Activity
8-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and associated case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H15ClN4, with a molecular weight of approximately 250.74 g/mol. Its structure features a pyrimidoindole core substituted with a chloro group and a piperazine moiety, which is significant for its biological interactions.
Research indicates that this compound exhibits antineoplastic properties by acting as a Wee1 kinase inhibitor . Wee1 kinase is crucial in regulating the cell cycle, particularly in the G2/M checkpoint. Inhibition of this kinase leads to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy .
Anticancer Activity
Several studies have demonstrated the compound's antitumor activity across various cancer models:
- In vitro studies : The compound showed significant cytotoxicity against leukemia cell lines (L1210 and P388), indicating its potential as an anticancer agent. The structure-activity relationship (SAR) analyses suggest that modifications to the piperazine group can enhance potency .
- In vivo studies : In animal models, treatment with this compound resulted in substantial tumor regression, particularly in models of melanoma and adenocarcinoma. The efficacy was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Beyond anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of biofilm formation in pathogens like Staphylococcus aureus and Salmonella spp., which is critical for their virulence and resistance .
Case Study 1: Cancer Treatment
In a controlled study involving mice with implanted tumors, administration of the compound led to a 70% reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis in treated tumors, supporting its role as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focused on biofilm-forming bacteria, the compound was tested against Salmonella biofilms. Results indicated that it significantly reduced biofilm density without affecting planktonic growth, suggesting its utility in preventing bacterial resistance development through selective pressure reduction .
Properties
Molecular Formula |
C15H16ClN5 |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C15H16ClN5/c1-20-4-6-21(7-5-20)15-14-13(17-9-18-15)11-8-10(16)2-3-12(11)19-14/h2-3,8-9,19H,4-7H2,1H3 |
InChI Key |
YVFMXQOVHCJUFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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